3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[45]decane-2,4-dione is a compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound .
Scientific Research Applications
3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spiro compound with similar structural features but different functional groups.
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Shares the spirocyclic core but differs in the substitution pattern.
Uniqueness
3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-11-3-5-12(6-4-11)9-18-13(19)15(17-14(18)20)7-2-8-16-10-15/h3-6,16H,2,7-10H2,1H3,(H,17,20) |
InChI Key |
DDNWXQYEXRYRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCCNC3)NC2=O |
Origin of Product |
United States |
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